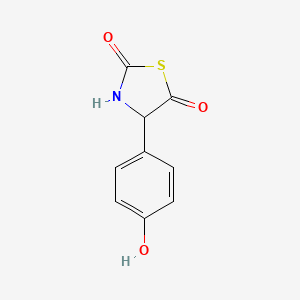
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes multiple methyl groups and a nitro group attached to a dihydrobenzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,6,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-2-one.
Nitration Reaction: The key step involves the nitration of the starting material. This is usually achieved by treating the compound with a nitrating agent such as nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO₄)
Catalysts: Sulfuric acid (H₂SO₄) for nitration, palladium on carbon (Pd/C) for reduction
Major Products
Reduction: 4,4,6,7,8-Pentamethyl-5-amino-3,4-dihydro-2H-1-benzopyran-2-one
Oxidation: Corresponding carboxylic acids or aldehydes
Wissenschaftliche Forschungsanwendungen
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4,4,6,7,8-Pentamethyl-5-amino-3,4-dihydro-2H-1-benzopyran-2-one:
Uniqueness
4,4,6,7,8-Pentamethyl-5-nitro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both multiple methyl groups and a nitro group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
63897-79-0 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4,4,6,7,8-pentamethyl-5-nitro-3H-chromen-2-one |
InChI |
InChI=1S/C14H17NO4/c1-7-8(2)12(15(17)18)11-13(9(7)3)19-10(16)6-14(11,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
MFTACALLPYPLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)OC(=O)CC2(C)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



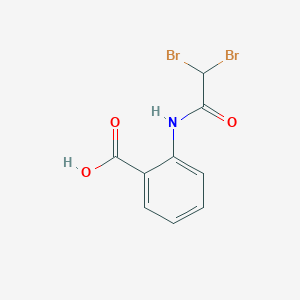


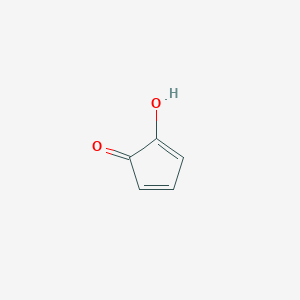
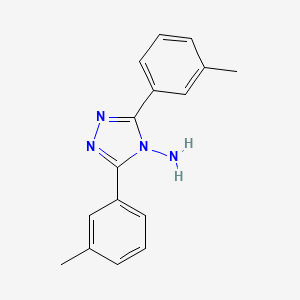
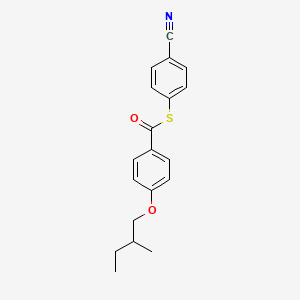
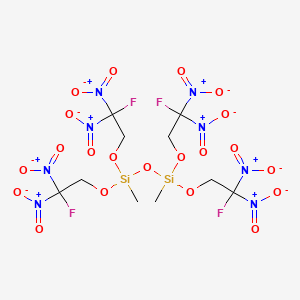

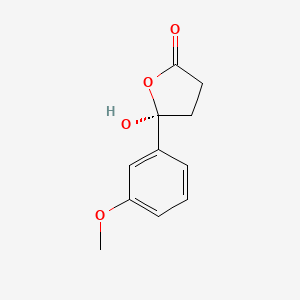
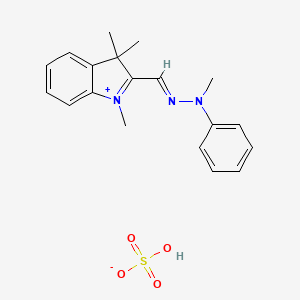
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
